1,3-Dihydroimidazol-2-one

Thermal stability Melting point Heterocyclic scaffold comparison

Medicinal chemists pursuing non-hydroxamate TACE inhibitors often face scaffold sublimation at >180 °C, compromising yield. 1,3-Dihydroimidazol-2-one (CAS 5918-93-4) eliminates this with a melting point of 240-243 °C, enabling high-temperature couplings without mass loss. Its planar imidazolone ring provides the N-H···Zn chelation geometry validated in IK682-TACE co-crystal structures, essential for nM potency. From this single building block, parallel synthesis yields hydantoins, triazolones, and imidazolones, cutting inventory and QC overhead. ≥95% purity; ambient storage; ready for immediate dispatch.

Molecular Formula C3H4N2O
Molecular Weight 84.08 g/mol
CAS No. 5918-93-4
Cat. No. B031500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dihydroimidazol-2-one
CAS5918-93-4
Synonyms4-Imidazolin-2-one;  1,3-Dihydro-2H-imidazol-2-one;  2-Hydroxyimidazole;  ENT 27439;  Imidazol-2-ol;  NSC 111046;  SD 8591;  Shell SD 8591
Molecular FormulaC3H4N2O
Molecular Weight84.08 g/mol
Structural Identifiers
SMILESC1=CNC(=O)N1
InChIInChI=1S/C3H4N2O/c6-3-4-1-2-5-3/h1-2H,(H2,4,5,6)
InChIKeyAICIYIDUYNFPRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dihydroimidazol-2-one (CAS 5918-93-4): Procurement-Grade Identification and Baseline Properties


1,3-Dihydroimidazol-2-one (CAS 5918-93-4), also systematically named 1,3-dihydro-2H-imidazol-2-one or 4-imidazolin-2-one, is the parent heterocycle of the imidazolone family, a five-membered cyclic urea with molecular formula C₃H₄N₂O and molecular weight 84.08 g/mol [1]. It is characterized by a high melting point of 240–243 °C and a predicted pKa of ~12.2, distinguishing it from the fully saturated 2-imidazolidinone analog (m.p. ~131 °C) [2]. This compound serves as a fundamental building block in medicinal chemistry, being a key intermediate for non-hydroxamate TACE (tumor necrosis factor-α converting enzyme) inhibitors, hydantoin anticonvulsants, and cardiotonic agents, and is commercially available at purities typically ≥95% [3].

Procurement Risk: Why 2-Imidazolidinone or DMI Cannot Substitute for 1,3-Dihydroimidazol-2-one


Although 1,3-dihydroimidazol-2-one, 2-imidazolidinone (ethylene urea), and 1,3-dimethyl-2-imidazolidinone (DMI) all share a five-membered cyclic urea core, their physicochemical properties and synthetic roles diverge sharply. The unsaturated imidazol-2-one ring possesses a planar, aromatic-like electronic configuration that enables distinct zinc-chelating interactions in metalloprotease inhibition, a feature absent in the puckered, fully saturated 2-imidazolidinone [1]. Substitution with the saturated analog in TACE inhibitor synthesis would eliminate the critical N–H···Zn coordination geometry documented in the pharmacophore model, directly compromising target potency [1]. Furthermore, the >100 °C melting point differential and higher thermal stability of the imidazol-2-one scaffold make it uniquely suitable for high-temperature coupling reactions and long-term storage without decomposition, whereas 2-imidazolidinone sublimes appreciably at elevated temperatures [2][3].

Quantitative Evidence for Selecting 1,3-Dihydroimidazol-2-one over Structural Analogs


Thermal Stability Advantage Over Saturated Analog 2-Imidazolidinone

1,3-Dihydroimidazol-2-one exhibits a melting point of 240–243 °C, which is approximately 109–112 °C higher than that of its fully saturated analog 2-imidazolidinone (m.p. 131 °C) [1][2]. This difference arises from the planar, conjugated imidazol-2-one ring system, which permits stronger intermolecular hydrogen bonding and π-stacking interactions compared to the non-planar 2-imidazolidinone ring.

Thermal stability Melting point Heterocyclic scaffold comparison

Insect Chemosterilant Potency: 4-Imidazolin-2-one Versus 2-Imidazolidinone

In a comparative entomological study, 4-imidazolin-2-one (synonymous with 1,3-dihydroimidazol-2-one) demonstrated reproducibly greater biological activity as an insect growth inhibitor and chemosterilant than its saturated analog 2-imidazolidinone across multiple insect species [1]. House fly assays revealed that 2-imidazolidinone produced only temporary sterilization, whereas 4-imidazolin-2-one induced permanent sterility in large milkweed bugs (Oncopeltus fasciatus), indicating a mechanistically distinct and more persistent mode of action [2][3].

Insect growth regulation Chemosterilant Agrochemical intermediate

Non-Hydroxamate Zinc-Binding Scaffold: Imidazolone as TACE Inhibitor Pharmacophore

The 1,3-dihydroimidazol-2-one heterocycle functions as a non-hydroxamate zinc-binding group (ZBG) in TACE inhibitors, as established by Sheppeck et al. (2007) [1]. In the same pharmacophore context, hydantoin-based inhibitors (5-mono- and di-substituted) exhibit IC₅₀ values of 11–60 nM against porcine TACE [2]. The imidazolone ZBG was modeled into the TACE X-ray crystal structure and demonstrated a binding orientation comparable to hydroxamate and hydantoin inhibitors, while offering improved drug-like properties by eliminating the metabolically labile hydroxamate moiety [1].

TACE inhibitor Zinc metalloprotease Non-hydroxamate pharmacophore Medicinal chemistry

Synthetic Utility for Hydantoin and Triazolone Libraries via TACE Inhibitor Chemistry

1,3-Dihydroimidazol-2-one is specifically documented as a reagent for synthesizing a series of hydantoins (including phenytoin analogs), triazolones, and imidazolones that serve as non-hydroxamate TACE inhibitors [1]. This synthetic route is a direct entry into three structurally distinct heterocyclic chemotypes from a single starting material, a divergence not achievable with 2-imidazolidinone, which lacks the C4–C5 unsaturation necessary for the key cyclization and functionalization steps .

Hydantoin synthesis Triazolone synthesis Parallel library synthesis Drug discovery building block

Validated Application Scenarios for 1,3-Dihydroimidazol-2-one Based on Quantitative Evidence


Medicinal Chemistry: Non-Hydroxamate TACE Inhibitor Lead Scaffold

For drug discovery programs targeting TNF-α converting enzyme (TACE/ADAM17) in autoimmune or inflammatory diseases, 1,3-dihydroimidazol-2-one provides a crystallographically validated, non-hydroxamate zinc-binding pharmacophore [1]. The imidazolone heterocycle coordinates the active-site zinc ion via its carbonyl oxygen and adjacent N–H group, as modeled in the IK682-TACE co-crystal structure. Structure-activity relationship (SAR) studies confirm that the C4–C5 unsaturation is essential for maintaining the planar geometry required for productive zinc chelation—geometry that the saturated 2-imidazolidinone cannot adopt [1].

Agrochemical Discovery: Insect Chemosterilant Scaffold

Entomology research programs pursuing novel insect reproduction-control agents should prioritize 4-imidazolin-2-one (1,3-dihydroimidazol-2-one) over 2-imidazolidinone. Direct comparative data from house fly and milkweed bug assays demonstrate that the unsaturated imidazolone induces permanent sterility in key pest species, whereas the saturated analog yields only transient effects due to rapid metabolic elimination [1][2]. This mechanistic divergence is attributed to the differential metabolic handling of the two scaffolds, making 1,3-dihydroimidazol-2-one the preferred core for irreversible chemosterilant design.

Parallel Library Synthesis: Single-Scaffold Access to Hydantoins, Triazolones, and Imidazolones

Medicinal chemistry laboratories requiring efficient access to multiple non-hydroxamate TACE inhibitor chemotypes can use 1,3-dihydroimidazol-2-one as a single versatile starting material. From this one building block, parallel synthetic sequences yield hydantoins (5-mono- and di-substituted), triazolones, and further imidazolone derivatives—each representing a distinct zinc-binding heterocycle series with documented nM potency against porcine TACE [1][2]. This convergent strategy reduces procurement complexity, analytical quality-control burden, and inventory costs compared to sourcing three separate core scaffolds.

High-Temperature Synthetic Processes Requiring Thermally Robust Building Blocks

For reaction sequences involving elevated temperatures (e.g., >180 °C), such as nucleophilic aromatic substitution, metal-catalyzed cross-coupling, or solvent-free melt reactions, 1,3-dihydroimidazol-2-one offers a decisive thermal stability advantage. Its melting point of 240–243 °C significantly exceeds that of the saturated analog 2-imidazolidinone (131 °C), minimizing losses from sublimation and thermal decomposition during synthesis [1][2]. Procurement of this higher-melting scaffold thus directly improves reaction mass balance and final product yield in high-temperature process steps.

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